molecular formula C16H12BrN3O2 B2645650 N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 1170287-97-4

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Cat. No.: B2645650
CAS No.: 1170287-97-4
M. Wt: 358.195
InChI Key: WNVUAVJSKZJDAH-UHFFFAOYSA-N
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Description

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a chemical compound of significant interest in medicinal chemistry and oncology research, incorporating the 1,3,4-oxadiazole pharmacophore. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in drug discovery due to its versatile biological activity and ability to participate in key molecular interactions with biological targets . This specific compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Compounds based on the 1,3,4-oxadiazole nucleus have demonstrated substantial potential in anticancer research, exhibiting cytotoxic effects through multiple mechanisms of action . Research indicates that 1,3,4-oxadiazole derivatives can function as potent inhibitors of various enzymes and proteins critical to cancer cell proliferation, including thymidylate synthase, histone deacetylases (HDAC), topoisomerase II, and telomerase . The strategic incorporation of the 3-bromophenyl moiety and phenylacetamide side chain in this molecular architecture is designed to optimize binding affinity and selectivity against these enzymatic targets, potentially enhancing its antiproliferative properties. The structural configuration of this compound suggests potential for broad-spectrum cytotoxicity evaluation across various cancer cell lines. Similar 1,3,4-oxadiazole-containing analogs have shown promising activity against diverse cancerous cell lines in preclinical studies, establishing this chemotype as a valuable template for developing novel anticancer agents . Researchers investigating structure-activity relationships (SAR) of heterocyclic compounds will find this compound particularly useful for exploring how substitutions at the phenylacetamide and bromophenyl positions influence biological activity and molecular target engagement. This product is offered exclusively For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human consumption. Handling should be performed only by qualified laboratory professionals using appropriate safety precautions.

Properties

IUPAC Name

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-13-8-4-7-12(10-13)15-19-20-16(22-15)18-14(21)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVUAVJSKZJDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide typically involves the reaction of 3-bromobenzohydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the 1,3,4-oxadiazole ring . The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce oxides.

Scientific Research Applications

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit the activity of kinases and other signaling molecules, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key Analogs :

2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(3,5-difluorobenzyl)acetamide (): Substituent Differences: The acetamide nitrogen is substituted with a 3,5-difluorobenzyl group instead of a phenyl group.

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (): Core Difference: Lacks the oxadiazole ring but retains bromophenyl and fluorinated aryl groups.

Synthetic Derivatives from and :

  • Synthetic Routes : Derivatives with 1H-benzotriazole or triazole substituents (e.g., compounds 5 and 8 in ) highlight variations in nitrogen-rich heterocycles. These substituents may enhance coordination with metal ions or alter solubility .

Physicochemical Properties

Property Target Compound 3,5-Difluorobenzyl Analog () 4-Bromo Analog ()
Molecular Formula C₁₆H₁₂BrN₃O₂ C₁₇H₁₂BrF₂N₃O₂ C₁₄H₁₀BrF₂NO
Molecular Weight (g/mol) ~370.2 ~408.2 ~334.1
Key Features Oxadiazole core, Br (meta) Fluorine substituents, benzyl group No oxadiazole, Br (para)
  • Solubility : The fluorinated analog () may exhibit higher lipophilicity due to fluorine atoms, whereas the target compound’s phenyl group could reduce solubility in polar solvents.
  • Crystallinity : reports a dihedral angle of 66.4° between aromatic rings in its crystal structure, compared to likely smaller angles in the target compound due to the oxadiazole’s planar constraints .

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding : The target compound’s acetamide N-H group can form N–H···O bonds, similar to ’s N–H···O interactions. However, fluorine substituents in analogs introduce weak C–H···F interactions, enhancing crystal packing stability .
  • Dihedral Angles : In , the 4-bromophenyl and 3,4-difluorophenyl rings form a 66.4° dihedral angle. The target compound’s oxadiazole ring likely enforces smaller angles between aromatic groups, influencing conformational stability.

Biological Activity

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features an oxadiazole ring, which is known for its biological activity. The presence of the bromine atom on the phenyl group is believed to enhance its reactivity and bioactivity by modifying the electronic properties of the molecule. The molecular formula is C16H14BrN3OC_{16}H_{14}BrN_3O with a molecular weight of approximately 340.21 g/mol.

Property Value
Molecular FormulaC16H14BrN3O
Molecular Weight340.21 g/mol
Functional GroupsOxadiazole, Acetamide

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have shown varying degrees of inhibition against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

In a comparative study involving various halogenated compounds, those containing the bromophenyl moiety demonstrated enhanced lipophilicity, facilitating better penetration through bacterial membranes and leading to increased antimicrobial efficacy .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. Studies have shown that oxadiazole derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It could potentially modulate receptors involved in signaling pathways related to inflammation and cancer progression.
  • DNA Interaction : There is evidence suggesting that oxadiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial potential of various oxadiazole derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

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